Niobium strontium oxide (Nb2SrO6)

Übersicht

Beschreibung

Niobium strontium oxide (Nb2SrO6) is a compound that combines niobium, strontium, and oxygen It is known for its unique properties, including high melting points and interesting electrochemical characteristics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Niobium strontium oxide can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, niobium oxide (Nb2O5) and strontium carbonate (SrCO3) are mixed in stoichiometric amounts and heated at high temperatures (around 1200°C) to form Nb2SrO6 .

Industrial Production Methods: Industrial production of niobium strontium oxide often involves similar high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the purity and phase of the final product. Hydrothermal synthesis is also employed, where niobium chloride is dissolved in a solvent like benzyl alcohol and heated under pressure to form the desired oxide .

Analyse Chemischer Reaktionen

Types of Reactions: Niobium strontium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to form lower oxides of niobium under a hydrogen atmosphere at elevated temperatures .

Common Reagents and Conditions: Common reagents used in reactions with niobium strontium oxide include hydrogen for reduction reactions and oxygen or air for oxidation reactions. These reactions typically occur at high temperatures, often exceeding 800°C .

Major Products: The major products formed from these reactions depend on the specific conditions. For example, reduction of niobium strontium oxide can yield niobium dioxide (NbO2) and strontium oxide (SrO), while oxidation can lead to higher oxides such as Nb2O5 .

Wissenschaftliche Forschungsanwendungen

Niobium strontium oxide has a wide range of applications in scientific research:

Electronics: It is used in the development of transparent conducting oxides for optoelectronic devices.

Energy Storage: Due to its electrochemical properties, niobium strontium oxide is explored as a material for high-power batteries.

Materials Science: It is studied for its potential use in creating advanced materials with unique electrical and optical properties.

Wirkmechanismus

The mechanism by which niobium strontium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s structure allows for efficient electron transport and interaction with other molecules, making it effective in applications like catalysis and energy storage . The molecular targets and pathways involved often include the interaction of niobium and strontium atoms with reactants, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Niobium oxide (Nb2O5): Known for its use in capacitors and as a catalyst.

Strontium titanate (SrTiO3): Widely used in electronics and as a dielectric material.

Niobium carbide (NbC): Used in cutting tools and wear-resistant coatings.

Uniqueness: Niobium strontium oxide stands out due to its combination of niobium and strontium, which imparts unique electrochemical and catalytic properties. Unlike pure niobium oxide or strontium titanate, niobium strontium oxide offers a balance of properties that make it suitable for a broader range of applications .

Biologische Aktivität

Niobium strontium oxide () is a compound that has garnered interest in various fields, particularly in biomedicine and material science. This article explores the biological activity of Nb2SrO6, focusing on its antibacterial properties, biocompatibility, and potential applications in bone tissue engineering.

Overview of Nb2SrO6

Niobium strontium oxide is a ceramic material that combines niobium and strontium. Its unique structural and electrical properties make it suitable for various applications, including bioactive materials in medical implants. The incorporation of niobium is particularly noted for enhancing the mechanical and biological properties of bioglass composites.

Antibacterial Activity

Research indicates that Nb2SrO6 exhibits significant antibacterial properties, making it a candidate for biomedical applications. The antibacterial efficacy has been assessed against common pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to the release of metal ions that disrupt bacterial cell membranes.

Table 1: Antibacterial Activity of Nb2SrO6

| Bacteria | Inhibition Zone (mm) | Concentration (mol%) |

|---|---|---|

| Staphylococcus aureus | 15 | 2 |

| Escherichia coli | 12 | 2 |

| Streptococcus mutans | 10 | 2 |

The results show that the antibacterial activity increases with the concentration of niobium up to a certain threshold, after which the effect diminishes .

Biocompatibility and Cytotoxicity

The biocompatibility of Nb2SrO6 is crucial for its application in medical devices. Studies utilizing human osteosarcoma Saos-2 cell lines demonstrate that Nb2SrO6 exhibits low cytotoxicity, promoting cell viability above 80% at lower concentrations. This suggests that Nb2SrO6 can support cellular proliferation and differentiation, which is essential for bone regeneration.

Case Study: In Vitro Evaluation

In a controlled study, Nb2SrO6 was incorporated into bioactive glass scaffolds. The scaffolds were tested for their ability to promote osteogenic differentiation:

- Method : Scaffolds were immersed in simulated body fluid (SBF) to evaluate bioactivity.

- Results : Enhanced mineralization was observed with increased niobium content, indicating improved osteoconductivity .

The biological activity of Nb2SrO6 can be attributed to several mechanisms:

- Ion Release : The gradual release of niobium ions into the surrounding environment enhances antibacterial activity and promotes osteogenesis.

- Surface Properties : The surface characteristics of Nb2SrO6 facilitate protein adsorption, which is critical for cell attachment and growth.

- Electrical Conductivity : The electrical properties of niobium-containing materials can stimulate cellular responses, further aiding in tissue regeneration .

Eigenschaften

IUPAC Name |

distrontium;niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.7O.2Sr/q2*+5;7*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUKNDFMFRTONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

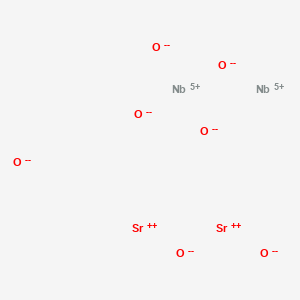

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sr+2].[Sr+2].[Nb+5].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O7Sr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12031-63-9 (Parent) | |

| Record name | Niobium strontium oxide (Nb2SrO6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50923336 | |

| Record name | Niobium(5+) strontium oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12034-89-8 | |

| Record name | Niobium strontium oxide (Nb2SrO6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium strontium oxide (Nb2SrO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium(5+) strontium oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium diniobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.